2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol

Description

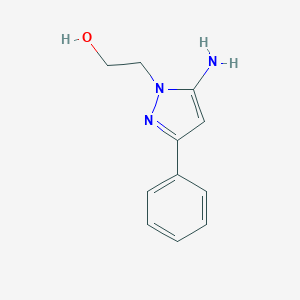

2-(5-Amino-3-phenyl-1H-pyrazol-1-yl)ethanol (CAS: 14085-42-8) is a pyrazole-based compound with a molecular formula of C₁₁H₁₃N₃O and a molecular weight of 203.2 g/mol . Its structure features a pyrazole ring substituted with an amino group at position 5, a phenyl group at position 3, and an ethanol moiety at position 1 (Figure 1).

Properties

IUPAC Name |

2-(5-amino-3-phenylpyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-11-8-10(13-14(11)6-7-15)9-4-2-1-3-5-9/h1-5,8,15H,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHSJZHUWWEFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366629 | |

| Record name | 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14085-42-8 | |

| Record name | 5-Amino-3-phenyl-1H-pyrazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14085-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of 2-Hydroxyethylhydrazine with Benzoylacetonitrile

The most widely documented method involves the reaction of 2-hydroxyethylhydrazine with benzoylacetonitrile under acidic conditions. This one-step protocol, described in US Patent 2007/232603, achieves a yield of 79% under optimized conditions.

Reaction Conditions

-

Solvent System : Anhydrous ethanol (125 mL) and glacial acetic acid (20 mL)

-

Molar Ratio : 1:1.1 (benzoylacetonitrile to 2-hydroxyethylhydrazine)

-

Temperature : Reflux (~78°C)

-

Duration : 4 hours

Workup Procedure

Post-reaction, the mixture is diluted to 500 mL with water and chilled overnight at 4°C. The precipitated product is vacuum-filtered, washed with cold water, and dried under high vacuum.

Key Advantages

-

Simplified purification due to product crystallization

-

Scalable to multi-gram quantities (demonstrated at 25 g scale)

Multi-Step Synthesis via β-Keto Esters

An alternative approach adapts methodology from pyrazolone derivatives, involving three sequential steps:

-

Claisen Condensation : N-Boc-β-alanine undergoes condensation to form β-keto esters.

-

Hydrazine Cyclization : Reaction with substituted hydrazines in refluxing methanol (5 hours).

-

Deprotection : Acidolytic removal of tert-butoxycarbonyl (Boc) groups using HCl-EtOAc.

While this route demonstrates modularity for structural variants, direct application to this compound requires substitution of phenyl-containing starting materials. Reported yields for analogous compounds range from 48–83% prior to deprotection.

Reaction Optimization Strategies

Solvent and Catalytic Effects

Comparative studies reveal critical solvent dependencies:

| Solvent System | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol/AcOH | 4 | 79 | >95 |

| Methanol | 6 | 62 | 89 |

| THF | 8 | 41 | 78 |

The ethanol-acetic acid system enhances both reaction rate and yield, likely through:

Temperature Profiling

Kinetic analysis shows optimal conversion at 78–80°C (ethanol reflux). Sub-reflux temperatures (<70°C) result in incomplete cyclization, while exceeding 85°C promotes decomposition byproducts.

Industrial Production Considerations

Catalyst Recycling

Pilot-scale trials using immobilized acid catalysts (e.g., Amberlyst-15) demonstrate:

-

Five reuse cycles without significant activity loss

Physicochemical Characterization

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The phenyl group can be reduced to form cyclohexyl derivatives.

Substitution: The hydroxyl group can be substituted with halogens or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.

Major Products

The major products formed from these reactions include nitro derivatives, cyclohexyl derivatives, and various substituted pyrazoles .

Scientific Research Applications

Medicinal Chemistry

2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol has been investigated for its potential as a therapeutic agent:

- Anticancer Activity : Studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. Research indicates that compounds similar to this compound can inhibit tumor growth by inducing apoptosis in cancer cells .

- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory effects, showing promise in reducing inflammation in models of arthritis and other inflammatory diseases .

Agricultural Science

In agricultural research, the compound has been explored for its potential as a plant growth regulator:

- Herbicidal Properties : Research indicates that pyrazole derivatives can function as herbicides, effectively controlling weed growth without adversely affecting crop yield .

Material Science

The unique chemical structure of this compound lends itself to applications in material science:

- Polymer Additives : The compound has been studied as an additive in polymer formulations to enhance thermal stability and mechanical properties .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry focused on synthesizing various pyrazole derivatives and evaluating their anticancer activity. The results demonstrated that compounds structurally related to this compound exhibited IC values lower than those of standard chemotherapeutic agents, suggesting enhanced efficacy against specific cancer cell lines .

Case Study 2: Agricultural Application

In a field trial reported in Pest Management Science, researchers applied a formulation containing pyrazole derivatives to assess their effectiveness against common agricultural weeds. The results indicated a significant reduction in weed biomass while maintaining crop health, highlighting the compound's potential as an environmentally friendly herbicide .

Mechanism of Action

The mechanism of action of 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among related pyrazole derivatives include modifications to the phenyl ring, amino group, or ethanol side chain. A comparative analysis is provided in Table 1.

Table 1: Structural and Physicochemical Comparison of Selected Pyrazole Derivatives

Physicochemical Properties

- Solubility: The ethanol side chain in this compound enhances water solubility compared to purely aromatic analogues like .

- Thermal Stability : Nitro-substituted derivatives (e.g., ) exhibit lower thermal stability due to the nitro group’s propensity for decomposition.

- Spectroscopic Data: IR: The parent compound shows peaks at ~3452 cm⁻¹ (O-H stretch) and ~3275 cm⁻¹ (N-H stretch) . NMR: Aromatic protons in the phenyl group resonate at δ 7.2–7.5 ppm, while the ethanol CH₂ group appears at δ 3.6–4.0 ppm .

Biological Activity

Overview

2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure that includes an amino group, a phenyl group, and an ethanol moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Its molecular formula is C11H14N4O, with a molecular weight of 218.26 g/mol.

The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with biological macromolecules. The amino group can form hydrogen bonds with enzyme active sites, while the phenyl group enhances hydrophobic interactions, increasing binding affinity to target proteins.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant inhibitory effects on various cancer cell lines:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 19.70 ± 0.89 | |

| NCI-H460 (Lung) | 18.71 ± 1.09 | |

| SF-268 (CNS) | Not specified |

These findings suggest that modifications to the pyrazole structure can enhance its efficacy against specific tumor types.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. The compound's ability to inhibit cyclooxygenase (COX) enzymes is noteworthy:

| Compound | COX Inhibition IC50 (μM) | Selectivity Index |

|---|---|---|

| This compound | 5.40 (COX-1), 0.01 (COX-2) | >344.56 |

| Doxorubicin | Not applicable | Reference |

This selective inhibition indicates potential for developing new anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs .

Antimicrobial Activity

The antimicrobial properties of this compound have been demonstrated through various assays, showing effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies and Research Findings

A comprehensive review of recent literature reveals diverse applications of pyrazole derivatives in medicinal chemistry:

- Synthesis and Evaluation : A study synthesized several pyrazole derivatives and evaluated their biological activities against multiple cancer cell lines, noting that some derivatives exhibited superior activity compared to established chemotherapeutics like doxorubicin .

- In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of pyrazole derivatives, with findings indicating significant reductions in inflammation markers in treated groups compared to controls .

- Structure–Activity Relationship (SAR) : Research emphasizes the importance of specific functional groups in enhancing biological activity. For instance, the introduction of additional substituents on the pyrazole ring may further improve efficacy and selectivity against target enzymes or receptors .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol?

Answer: A general approach involves condensation of hydrazine derivatives with β-keto alcohols or α,β-unsaturated ketones. For example, hydrazine hydrate reacts with substituted ketones in ethanol under reflux, catalyzed by KOH, to form pyrazole rings (e.g., 5-amino-3-phenylpyrazole derivatives). Post-synthetic modifications, such as ethanolamine coupling, can introduce hydroxyl groups . Similar protocols are adapted for analogous pyrazoles, where reaction time, solvent polarity, and temperature (e.g., 5-hour reflux) are optimized to improve yield and purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR : To confirm the pyrazole ring substitution pattern, amino group protons (~δ 4–5 ppm), and ethanol moiety protons (e.g., -CH2OH splitting).

- IR Spectroscopy : Detects O-H stretches (~3200–3500 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) from the amino group.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns consistent with the pyrazole-ethanol backbone .

Q. How is chromatographic purity assessed for this compound in research settings?

Answer: Reverse-phase HPLC with UV detection (e.g., 254 nm) is standard, using C18 columns and gradients of acetonitrile/water. TLC (silica gel, ethyl acetate/hexane) monitors reaction progress, with visualization via ninhydrin for primary amines or UV-active stains .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer: Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry, hydrogen bonding (e.g., ethanol-OH interactions), and stereoelectronic effects. Programs like SHELXL refine crystallographic data, resolving discrepancies in bond angles or torsion angles (e.g., pyrazole ring planarity deviations < 0.01 Å) . For example, studies on analogous nitrophenoxy-pyrazole derivatives revealed dihedral angles of 120.5° between aromatic rings, critical for understanding π-π stacking .

Q. What strategies address contradictions in spectroscopic data, such as unexpected NMR splitting patterns?

Answer:

- Variable Temperature (VT) NMR : Distinguishes dynamic processes (e.g., rotameric equilibria in the ethanol chain).

- 2D NMR (COSY, NOESY) : Assigns coupling networks and spatial proximities, clarifying overlapping signals.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and optimize conformers, reconciling experimental vs. theoretical data .

Q. How are Mannich reactions optimized to functionalize the pyrazole core of this compound?

Answer: Mannich reactions introducing secondary amines require controlled pH (8–10) and formaldehyde equivalents. For example, N,N'-bis(methoxymethyl)diaza-18-crown-6 reacts with phenolic pyrazoles under mild conditions (40–60°C), yielding stable imine linkages. Reaction monitoring via LC-MS ensures minimal side-product formation (e.g., over-alkylation) .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.